Journal Name:Energetic Materials Frontiers
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IF:0
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Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.addma.2023.103705
Direct numerical simulation of laser powder bed fusion process on mesoscopic level can serve as a predictive tool for the construction quality of a part. The non-stationary fluid dynamics with surface tension and wetting effects, recoil pressure, heat transfer and powder deposition are included in the high-fidelity model formulated in the paper. The lattice Boltzmann method (LBM) is used for the simulation of the melt pool dynamics and heat transfer while the heat equation is numerically solved on a large-scale adaptive grid. The discrete element method (DEM) is used for the simulation of powder deposition after each layer for the multilayer simulations. A hypothesis is proposed that the powder wetting is a key parameter defining the morphology of a multilayer thin-wall detail. A number of numerical experiments of the thin wall builds of Inconel 625 is carried out in comparison with the experimental data of Air Force Research Laboratory (AFRL) Additive Manufacturing (AM) Challenge Series. The model accurately predicts the wall shape and height profile for all thin wall cases available in the AFRL AM Challenge data. It is shown by the simulations, that the wall height variation and height of the hill at the beginning of the track is strongly dependent on the wetting condition of the powder by the melt. An explanation to the effect is proposed based on melt pool dynamics in the presence of powder. It is concluded that the powder wetting is necessary to be taken into account for the predictive modeling of the morphology of mesoscopic thin-walled structures.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.addma.2023.103653
Given the complexity and potential for variability in components fabricated with metal additive manufacturing, the need for efficient, reliable, and nondestructive quality assurance is imperative for advancing its utilization in industry. Here, linear and nonlinear ultrasonic testing is used to nondestructively link microscale features and mechanical properties of 21 distinctly-printed AISI 316 L stainless steel samples manufactured by laser powder bed fusion. Groups of samples were heat-treated to induce microstructural changes under as-built, 600 ℃, 900 ℃, and 1100 ℃ conditions. While a linear ultrasonic parameter, wave speed, could not completely differentiate the evolution of microstructure and mechanical properties during heat treatment, the relative acoustic nonlinearity parameter β′ measured with second harmonic generation demonstrated sensitivity to incremental changes induced by heat treatment including ultimate tensile strength, yield strength, dislocation density, and the presence of oxide inclusions. Precise resonance frequency measurements were obtained using a fully noncontact configuration, and shifts in resonance frequency with heat treatment were connected to changes in average grain area and partial recrystallization. The large number of samples and high volume of ultrasonic testing in this study provide insight into part and measurement variability, which is key in demonstrating the feasibility of ultrasonic evaluation as the nondestructive solution for additively manufactured parts qualification.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-13 , DOI:
10.1016/j.addma.2023.103692
During additive manufacturing of stainless steels, sub-micron sized oxide (i.e., MnSiO3, SiO2, and CrMn2O4) and non-oxide (i.e., sulfide, in particular MnS, and possibly carbides, phosphides and nitrides) precipitates form during solidification. But do they evolve during the subsequent solid-state thermal cycling (SSTC) until the end of the printing process? A recent study on subjecting thin-film lamellae extracted from an additively manufactured stainless steel to heating–cooling treatments inside a transmission electron microscope (TEM) confirmed that precipitate composition can indeed evolve during SSTC. However, that study could not provide any conclusive evidence on precipitate volume fraction, density, and size evolution. In this work, we have quantified these changes using a novel experimental procedure combining (i) micropillar extraction from an additively manufactured stainless steel, (ii) subjecting them to different SSTC (including annealing) inside a TEM, (iii) performing synchrotron transmission X-ray microscopy to identify precipitates, and (iv) using a machine learning model to segment precipitates and quantify precipitate volume fraction, density, and size. Comparing these quantities before and after each SSTC/annealing sequence reveals that new oxides nucleated during rapid SSTC with high maximum temperature. However, during slow SSTC with high maximum temperature and annealing, precipitates dissolve because of oxygen evaporation during SSTC inside the TEM. A new empirical relationship correlating precipitate sizes and cooling rates is proposed. It is in good agreement with data collected from conventional casting, directed energy deposition, and powder bed fusion processes.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-01 , DOI:
10.1016/j.addma.2023.103685
Recently, post-processing of the laser directed energy deposited difficult-to-cut metallic materials using electrochemical machining has drawn more and more attention from both scientific and industrial aspects. How to effectively avoid selective dissolution of the complex microstructure to improve the surface quality is one of the central issues. In the present work, the microstructure and anodic dissolution behavior of the laser directed energy deposited nickel-based superalloy 718 in NaCl-ethylene glycol electrolyte were investigated. The results show that the complex microstructure comprises γ phase, Nb-segregated γ phase and secondary phases, induced by significant micro-segregation. At low current density, weak secondary passivity occurs due to the minimal amount of water in the NaCl-ethylene glycol solution, leading to the selective dissolution of γ phase and thus generating a rough surface on the micrometer scale. However, the supersaturated salt film formed at high current density can effectively homogenize the dissolution rate of the different phases to obtain a high-quality, smooth surface (Ra 0.53 µm) that is distinctly better than that in NaCl-aqueous electrolyte (Ra 1.88 µm). Furthermore, a suitable nozzle translational speed notably decreases surface roughness by promoting the formation of supersaturated salt film and avoiding stray corrosion. This investigation provides insight for improving the surface quality on the nanoscale through controlling the anodic dissolution behavior of the complex microstructure.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.addma.2023.103694
Ceramic-based porous structures have received considerable attention due to their excellent thermal properties. However, the disordered pore arrangement inside traditional porous ceramics would significantly weaken their structural performance. This paper presents the vat photopolymerization of polymer-derived ceramics (PDCs) to fabricate porous SiC ceramic components with triply period minimal surface (TPMS), which have a regular pore arrangement and can be used as catalyst supports for hydrogen production. The photosensitive preceramic polymer resin with low viscosity was prepared by directly dissolving polycarbosilane (PCS) into photosensitive resin and organic solvent. Five different types of TPMS structures, including the P, G, D, I-WP, and F-RD surfaces, were designed and printed using the optimized preceramic polymer resin. After the ceramization process, the TPMS structural SiC ceramic components with a high porosity of 80% were successfully obtained, exhibiting precise microstructures and excellent mechanical properties. Furthermore, the fabricated TPMS structural SiC components were used as catalyst supports in a methanol steam reforming (MSR) microreactor, and the experimental results show that the TPMS structural catalyst support is a great choice for hydrogen production. Notably, catalyst supports with P, G, and D surfaces showed excellent flow performance with different flow paths. The D surface, in particular, exhibited the best reaction performance with the hydrogen production and conversion rate of 82.62 ml/min and 78.7%.
Peridynamic buildability analysis of 3D-printed concrete including damage, plastic flow and collapse
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.addma.2023.103683
Without the restriction of formwork, 3D–printed concrete (3DPC) shows great advantages in construction; for the same reason, it presents stability problems, which greatly affect its buildability. In the present paper, a fluid–solid integrated peridynamic (PD) model is proposed for the modeling of 3DPC buildability. The considerations of fluid- and solid-like behaviors of 3DPC and the transition between them during the printing process are incorporated in by bond-based correspondence PD. Under the correspondence framework, the affinity hydration model is employed to combine the liquid bridge model and concrete damage model to capture the age-dependent material performance. In addition to the mechanical behavior, the simulation of the layer-by-layer printing process is also considered, including the new layer activation and time-dependent parameters. These constitute a complete scheme for 3DPC buildability modeling, which is then verified by two case studies with experimental results. The experimental and computational results exhibit plastic flow and/or elastic buckling. The case studies indicate that the proposed model can satisfactorily reproduce both the deformation shape and failure mode of 3DPC, thus providing guidance for the design of 3D concrete printing processes.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1016/j.addma.2023.103686
Additive manufacturing allows for the production of intricate geometries with reduced material waste. However, due to the complex thermal gyrations that are linked to the processing parameters and geometry, inconsistencies in microstructures and mechanical properties occur from build to build. These inconsistencies are exemplified in multi-phase alloys such as 17–4 precipitation hardened (PH) stainless steel where the formation of ferrite, austenite, and martensite is sensitive to the powder composition and thermal conditions. The work presented here investigates a concentric scan strategy’s impact on thermal conditions within laser powder bed fusion (PBF-LB/M) processed 17–4 PH stainless steel, and the resulting phase formation and morphologies that occur. Through the combined use of computational materials science and experimental characterization, complex phase transformation routes were identified as being dependent on the site-specific thermal gyrations within the builds. Within the outer regions of the builds, a primarily δ-ferrite solidification microstructure was identified with two notable morphologies of austenite detected, allotriomorphic and Widmanstätten austenite. Within the center of the sample, however, a primarily austenite microstructure that nucleated from the prior δ-ferrite was identified. Small fractions of α-ferrite and/or martensite were potentially identified within the austenite grains. These results are rationalized using computational thermodynamics and kinetics in conjunction with proposals for pathways towards site-specific control of phase formation and morphology in PBF-LB/M stainless steels.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-22 , DOI:
10.1016/j.addma.2023.103661
Multi-material additive manufacturing has recently flourished due to its capability to fully exploit the potential of 3D printing for constructing sophisticated heterogeneous material structures. However, producing filaments with tunable internal heterogeneous architecture is difficult in current extrusion-based 3D printing processes. Herein, a novel rotational co-extrusion 3D printing method is proposed that can enable the programmable material configuration of extruded filaments, which is achieved by using a rotatable Y-shape nozzle. By coordinating the rotation and movement of the extrusion nozzle, as well as the air pressure, the material conformation of extruded filaments can be controlled. This strategy can achieve a variety of spatial distribution configurations of heterogeneous materials. In addition, different patterns with customized surface textures have been produced. Furthermore, the 4D printed heterogeneous hydrogels with differential stimuli-responsive properties are demonstrated to generate well-regulated shape-morphing as pre-designed. This method provides an intrinsic ability for 3D printing to construct heterogeneous-filament structures, which have potential applications in the fields of reconfigurable structural materials, tunable meta-materials, tissue engineering, soft robots, etc.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-16 , DOI:
10.1016/j.addma.2023.103655
The complex process and thermal behavior of laser additive manufacturing will lead to complex microstructure and property evolution. In order to enhance the processing efficiency of a high-strength Al-4.2Mg-0.4Sc-0.2Zr alloy fabricated by laser powder bed fusion (LPBF) additive manufacturing, a temperature gradient induced ductile-brittle transition behavior caused by changes in laser scanning speed for LPBF processed Al-4.2Mg-0.4Sc-0.2Zr alloy was reported in this study. As the laser scan speed increased from 0.4 ms−1 to 2.4 ms−1, a transition in fracture mode from toughness to brittleness was observed, where the tensile strength was decreased from 547.6 MPa to 472.3 MPa while the elongation decreased from 13.8% to 1.9%. Based on transmission electron microscopy (TEM) and electron backscatter diffraction (EBSD) characterizations, it was attributed to the cross-scale different microstructures from mesoscopic to microscopic as laser scan speed increased, including (i) more porosity in microscale (∼30 µm), (ii) slenderer coarse grains and narrow equiaxed grain regions within melt pools in sub-microscale (∼1 µm) and (iii) suppression of the Mg segregation along grain boundaries and formation of higher dislocation densities and stacking faults in the nanoscale (∼200 nm). These changes in the microstructure caused the specimens processed with high scan speeds (above 1.6 ms−1) to be more prone to initiation of cracks during tensile, the ability of synergistic deformation between grains to decrease, and the bonding strength between grains to reduce. By simulating the thermal field of the melt pool, the formation mechanism of the different microstructures was ascribed to the different temperature gradients, which further determined the grain structures and element distributions. This work demonstrated that the structure and properties of LPBF processed high-performance Al alloys can be well tailored by processing parameter control.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-26 , DOI:
10.1016/j.addma.2023.103709
Liquid metal jetting droplet-on-demand additive manufacturing is an attractive alternative to industry-standard, laser-based metal additive manufacturing techniques that use powder feedstocks and produce large heat affected zones. Liquid metal jetting provides a low feedstock footprint, minimal materials waste, less contamination and inclusions from feedstock, and is compatible with a large range of materials. However, little has been reported on the liquid metal jetting process-structure-property relationships that are crucial to understanding how to consistently print high quality metal parts. We investigate the effects of build plate temperature, infill pattern, and track raster rate on the macro- and microstructure, density, hardness, and tensile strength of metal parts created with our custom droplet-on-demand setup using pure tin feedstock as a surrogate for more relevant structural materials. We found that although the build plate temperature had the largest influence on the structure and properties, the infill pattern is an important factor for optimal structural integrity. It was observed that the track raster rate influenced track-to-track porosity and should be considered in toolpath development. Despite printing in ambient air, we could not identify oxide on the surface or in the bulk of the parts and saw no adverse effects on microstructure or tensile performance. The results and methods of this study will help guide future work in optimizing the liquid metal jetting process to reliably print parts using any liquid metal jetting system for a wide variety of metal feedstocks.
Supplementary Information
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